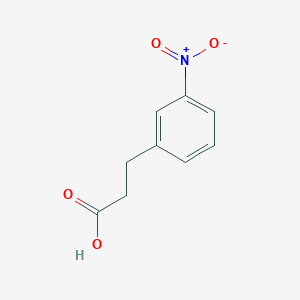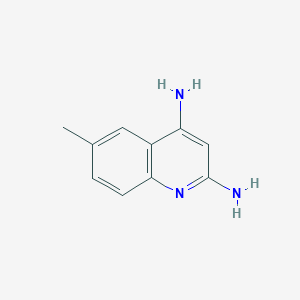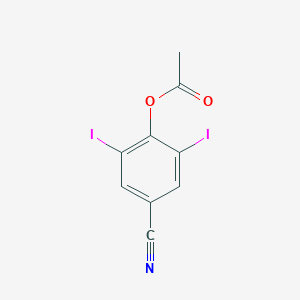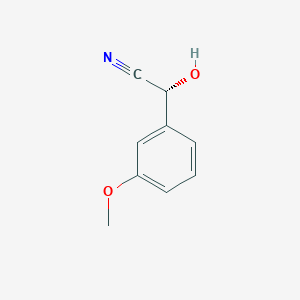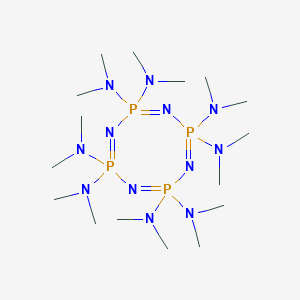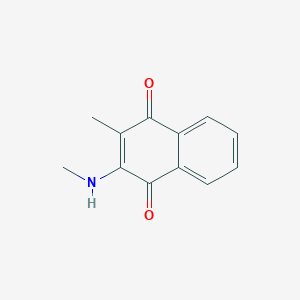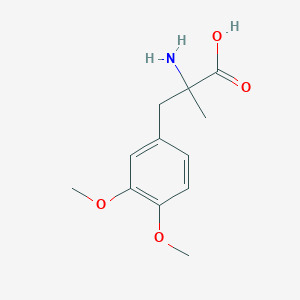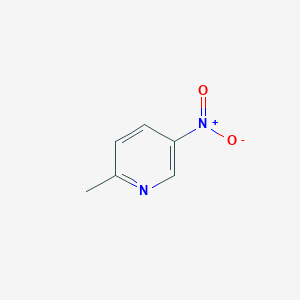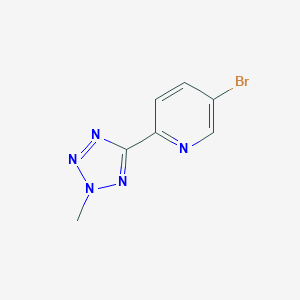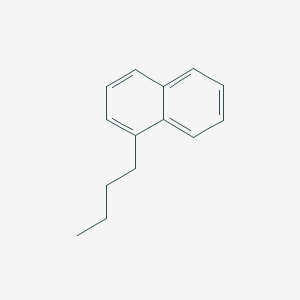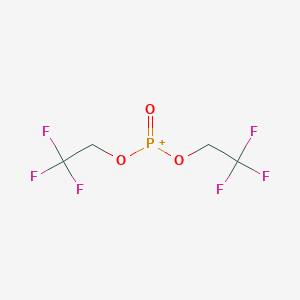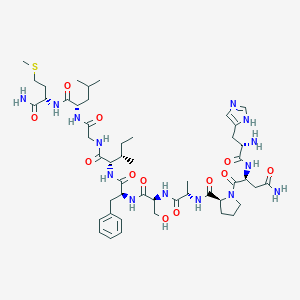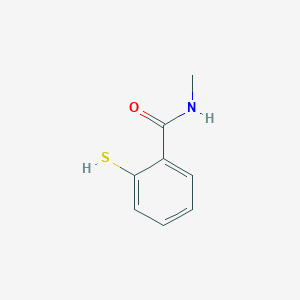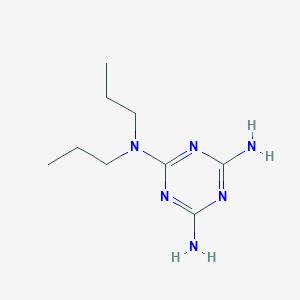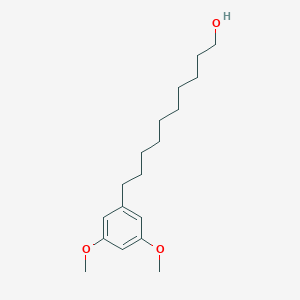
10-(3,5-Dimethoxyphenyl)decan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3,5-Dimethoxyphenyl)decan-1-ol, also known as 2C-B-10 or 2C-B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine class. It is a derivative of 2C-B, a well-known psychedelic drug. 2C-B-10 has gained popularity in recent years due to its potency and unique effects. It has been used for research purposes to study its mechanism of action and potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 10-(3,5-Dimethoxyphenyl)decan-1-ol is not fully understood, but it is believed to involve the activation of the serotonin 2A receptor. This activation leads to changes in the activity of certain brain regions, particularly those involved in sensory perception and emotional processing. It is also thought to affect the release of neurotransmitters, such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 10-(3,5-Dimethoxyphenyl)decan-1-ol are similar to those of other hallucinogenic drugs. It can cause alterations in sensory perception, such as changes in color and sound perception, and can induce feelings of euphoria and altered consciousness. Other effects may include changes in heart rate and blood pressure, as well as nausea and vomiting.
Advantages And Limitations For Lab Experiments
One advantage of using 10-(3,5-Dimethoxyphenyl)decan-1-ol in laboratory experiments is its potency and unique effects. This allows researchers to study its mechanism of action and potential therapeutic applications in a controlled setting. However, one limitation is its potential for abuse and the lack of information on its long-term effects.
Future Directions
There are several potential future directions for research on 10-(3,5-Dimethoxyphenyl)decan-1-ol. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders and anxiety. Another direction is the development of new analogs and derivatives of 10-(3,5-Dimethoxyphenyl)decan-1-ol, which may have improved potency and selectivity for specific receptors. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of 10-(3,5-Dimethoxyphenyl)decan-1-ol.
Synthesis Methods
The synthesis of 10-(3,5-Dimethoxyphenyl)decan-1-ol involves the reaction of 2C-B with decanoic acid and thionyl chloride to produce 10-(3,5-Dimethoxyphenyl)decan-1-ol. The process involves several steps, including the formation of an acid chloride intermediate and subsequent reaction with the 2C-B molecule. The final product is purified using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
The use of 10-(3,5-Dimethoxyphenyl)decan-1-ol in scientific research has been primarily focused on its psychoactive effects and potential therapeutic applications. Studies have shown that it has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of many other hallucinogenic drugs, such as LSD and psilocybin.
properties
CAS RN |
152430-95-0 |
|---|---|
Product Name |
10-(3,5-Dimethoxyphenyl)decan-1-ol |
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
10-(3,5-dimethoxyphenyl)decan-1-ol |
InChI |
InChI=1S/C18H30O3/c1-20-17-13-16(14-18(15-17)21-2)11-9-7-5-3-4-6-8-10-12-19/h13-15,19H,3-12H2,1-2H3 |
InChI Key |
CLVDDRBGYRJHAF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CCCCCCCCCCO)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)CCCCCCCCCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



